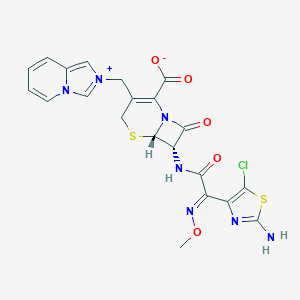

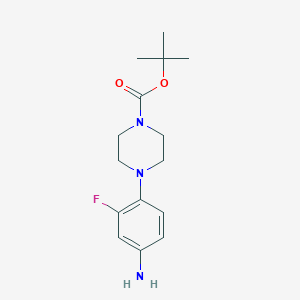

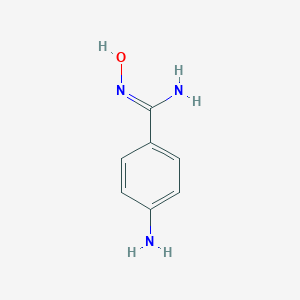

tert-ブチル 4-(4-アミノ-2-フルオロフェニル)ピペラジン-1-カルボキシレート

概要

説明

19-ノルエチンドロン酢酸は、ホルモン避妊薬、閉経期ホルモン療法、および子宮内膜症や子宮出血などの婦人科疾患の治療に広く使用されています 。この化合物は天然のプロゲステロンの効果を模倣することが知られており、さまざまな医療用途で貴重なツールとなっています。

2. 製法

19-ノルエチンドロン酢酸の合成は、通常、いくつかの重要なステップを含みます。

保護: 初期の原料である19-ノル-4-アンドロステンジオンは、反応性基を保護するために保護されます。

エチニル化: このステップでは、保護された中間体に対してエチニル基が導入されます。

加水分解: 保護された中間体は、保護基を除去するために加水分解されます。

科学的研究の応用

19-ノルエチンドロン酢酸は、幅広い科学研究において応用されています。

化学: これは、ステロイド化学と合成手法を研究するためのモデル化合物として役立ちます。

生物学: 研究者は、細胞プロセスに対するプロゲステロンの生物学的効果を調査するためにこれを使用します。

作用機序

19-ノルエチンドロン酢酸は、標的組織のプロゲステロン受容体と結合することによって効果を発揮します。吸収されると、すぐにノレチンドロンに脱アセチル化され、プロゲステロン受容体と相互作用します。この相互作用は、遺伝子発現の調節と、排卵の抑制、子宮頸管粘液の増粘、子宮内膜の改変などのその後の生理学的効果につながります .

6. 類似の化合物との比較

19-ノルエチンドロン酢酸は、次のような他のプロゲステロンと比較されることがよくあります。

レボノルゲストレル: 強力な効能で知られる、避妊薬に使用される別の合成プロゲステロン。

酢酸メドロキシプロゲステロン: ホルモン補充療法や避妊薬に使用され、副作用のプロフィールが異なります。

ノレチノドレル: 構造的には類似していますが、ステロイド環の二重結合の位置が異なります

19-ノルエチンドロン酢酸を際立たせているのは、エチニルエストラジオールへの部分的な変換であり、これは特定の医療用途におけるその有効性を高めます .

生化学分析

Biochemical Properties

It has been found to interact with several enzymes, proteins, and other biomolecules

Cellular Effects

Tert-butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate has been observed to have various effects on cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tert-butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate have been observed to change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of Tert-butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate vary with different dosages in animal models. Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .

Metabolic Pathways

Tert-butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of Tert-butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate within cells and tissues are complex processes. It interacts with various transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Tert-butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate and its effects on activity or function are areas of active research. It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

The synthesis of 19-norethindrone acetate typically involves several key steps:

Protection: The initial raw material, 19-nor-4-androstenedione, undergoes protection to safeguard reactive groups.

Ethynylation: This step introduces an ethynyl group to the protected intermediate.

Hydrolysis: The protected intermediate is then hydrolyzed to remove the protective groups.

Esterification: Finally, the hydrolyzed product is esterified to form 19-norethindrone acetate.

Industrial production methods have optimized these steps to ensure high yield and purity, making the process suitable for large-scale manufacturing .

化学反応の分析

19-ノルエチンドロン酢酸は、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、化合物を対応するケトンまたはアルデヒド型に変換できます。

還元: 還元反応は、アルコール誘導体を生成できます。

置換: 適切な条件下では、酢酸基を他の官能基で置換できます。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応のための求核剤が含まれます 。形成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。

類似化合物との比較

19-Norethindrone acetate is often compared with other progestins, such as:

Levonorgestrel: Another synthetic progestin used in contraceptives, known for its high potency.

Medroxyprogesterone acetate: Used in hormone replacement therapy and contraceptives, with a different side effect profile.

Norethynodrel: Structurally similar but differs in the position of the double bond in the steroid ring

What sets 19-norethindrone acetate apart is its partial conversion to ethinylestradiol, which enhances its efficacy in certain medical applications .

特性

IUPAC Name |

tert-butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22FN3O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)13-5-4-11(17)10-12(13)16/h4-5,10H,6-9,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IULXQAJBODFBAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583304 | |

| Record name | tert-Butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154590-35-9 | |

| Record name | 1,1-Dimethylethyl 4-(4-amino-2-fluorophenyl)-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154590-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

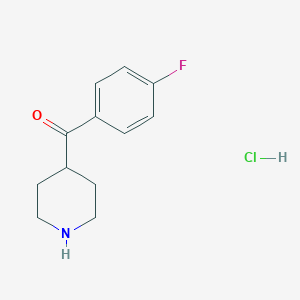

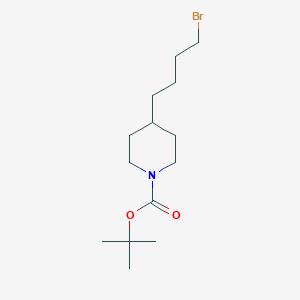

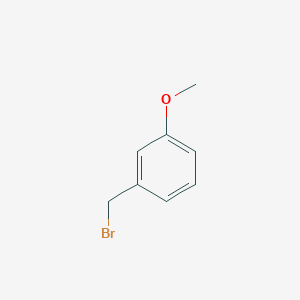

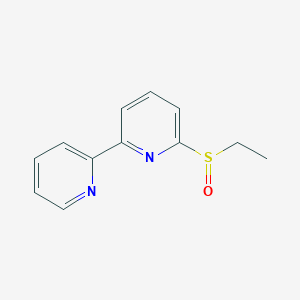

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

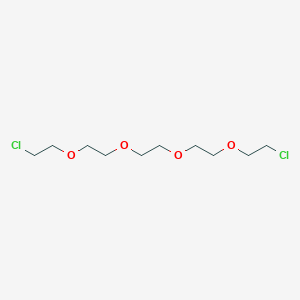

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

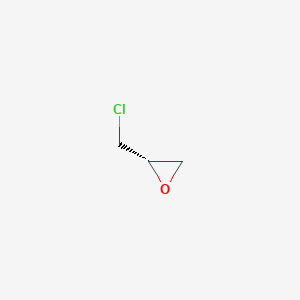

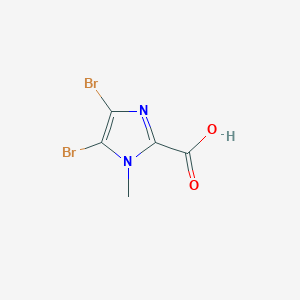

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1a,2,7,7a-Tetrahydro-3,6-dimethoxy-naphth[2,3-b]oxirene](/img/structure/B123934.png)